ヘキソースリン酸
Hexose phosphates are a class of carbohydrates that contain a hexose sugar (such as glucose, fructose, or ribose) covalently linked to a phosphate group. These molecules play critical roles in various biological processes within living organisms. In metabolic pathways, hexose phosphates serve as pivotal intermediates; for example, they are key components in the glycolytic pathway and pentose phosphate pathway. The phosphorylated form of glucose, known as glucose-6-phosphate (G6P), is particularly important as it acts not only as a storage form of glucose but also as an essential substrate for further metabolic reactions.
Structurally, hexose phosphates exhibit distinct chemical properties due to the presence of the negatively charged phosphate group. This characteristic allows them to participate in numerous enzymatic reactions and serve as second messengers in cellular signaling pathways. Additionally, their role in energy transfer is significant, facilitating the conversion of glucose into usable energy forms within cells.
In industrial applications, hexose phosphates find use in biochemical research, food science, and pharmaceuticals. Their ability to enhance solubility, act as buffers, or serve as substrates for enzymatic reactions makes them valuable tools in laboratory settings and manufacturing processes.

構造 | 化学名 | CAS | MF |
---|---|---|---|
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6-o-phosphono-d-glucopyranose | 3458-17-1 | C6H13O9P |
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Mannose-6-phosphate | 723729-16-6 | C6H13O9P |
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2'-Adenylic acid,3'-O-(3,4-di-O-phosphono-a-D-glucopyranosyl)- | 149091-92-9 | C16H26N5O18P3 |
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D-Fructose,6-(dihydrogen phosphate) | 643-13-0 | C6H13O9P |
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D-F6P | 73544-42-0 | C6H13O9P |
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D-FRUCTOSE 1,6-DIPHOSPHATE-UL-14C TETRASODIUM SALT | 87932-52-3 | C6H14O12P2 |
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(2-Acetamido-2-deoxy-α-D-glucopyranos-1-yl)(methyl 2-acetamido-2-deoxy-α-D-glucopyranosid-6-yl) phosphate | 393167-89-0 | C17H31N2O14P |
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D-glucosamine 6-phosphate | 6815-93-6 | C6H14NO8P |
関連文献
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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